
Ditigloylteloidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Ditigloyloxytropan-7-ol is an organic compound that belongs to the class of tropane alkaloids . These are organic compounds containing the nitrogenous bicyclic alkaloid . It is an alkaloid isolated from Datura metel .
Molecular Structure Analysis
The molecular structure of 3,6-Ditigloyloxytropan-7-ol is complex, as it is a nitrogenous bicyclic alkaloid . The exact structure can be found in various databases .Scientific Research Applications
Biosynthesis and Metabolic Pathways :
- Biosynthesis in Datura Species : Studies have explored the biosynthesis of ditigloyl esters like 3,6-Ditigloyloxytropan-7-ol in Datura plants. One study found that 3α-Tigloyloxytropane-[14CO] and valtropine-[14CO] fed to Datura innoxia plants led to the formation of 3α-tigloyloxytropane, 3α,6β-ditigloyloxytropane, and 3α,6β-ditigloyloxytropan-7β-ol (Basey & Woolley, 1975).
- Metabolic Pathways in Aerial Parts of Datura : Another study demonstrated that Datura plants incorporate 14CO2 more rapidly into the tigloyl groups of ditigloyl ester alkaloids than into the hydroxytropane moiety. 3,6-Ditigloyloxytropane undergoes hydrolysis in the leaves, forming other compounds such as meteloidine (Evans & Griffin, 1964).
Alkaloid Composition in Various Datura Species :
- Different Datura species exhibit variations in their alkaloid composition, including the presence of compounds like 3,6-Ditigloyloxytropan-7-ol. For instance, Datura suaveolens has been found to contain a significant proportion of tigloyl esters, including 3α,6β-ditigloyloxytropan-7β-ol (Evans & Lampard, 1972).
Competitive Feeding Experiments and Biosynthetic Routes :
- Studies have explored the biosynthetic routes for tigloyl esters in Datura through competitive feeding experiments with tropine. These experiments suggest two distinct biosynthetic pathways for compounds like 3,6-Ditigloyloxytropan-7-ol (Beresford & Woolley, 1975).
Mechanism of Action
properties
| { "Design of the Synthesis Pathway": "The synthesis of 3,6-Ditigloyloxytropan-7-ol involves the reaction of tropinone with diglycolic anhydride followed by reduction with sodium borohydride.", "Starting Materials": ["Tropinone", "Diglycolic anhydride", "Sodium borohydride", "Methanol", "Chloroform", "Hydrochloric acid"], "Reaction": [ "Step 1: Tropinone is reacted with diglycolic anhydride in methanol with hydrochloric acid as a catalyst to form 3,6-Ditigloyloxytropan-7-one.", "Step 2: The resulting 3,6-Ditigloyloxytropan-7-one is then reduced with sodium borohydride in methanol to form 3,6-Ditigloyloxytropan-7-ol.", "Step 3: The product is purified by extraction with chloroform and recrystallization from methanol." ] } | |
CAS RN |
7159-86-6 |
Molecular Formula |
C18H27NO5 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[(1R,3S,5S,6S,7R)-6-hydroxy-8-methyl-7-[(E)-2-methylbut-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C18H27NO5/c1-6-10(3)17(21)23-12-8-13-15(20)16(14(9-12)19(13)5)24-18(22)11(4)7-2/h6-7,12-16,20H,8-9H2,1-5H3/b10-6+,11-7+/t12-,13-,14+,15-,16+/m0/s1 |
InChI Key |
FRQMNJFBOJQRAQ-KCRLEBACSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]2[C@@H]([C@@H]([C@@H](C1)N2C)OC(=O)/C(=C/C)/C)O |
SMILES |
CC=C(C)C(=O)OC1CC2C(C(C(C1)N2C)OC(=O)C(=CC)C)O |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2C(C(C(C1)N2C)OC(=O)C(=CC)C)O |
Appearance |
Oil |
melting_point |
215°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,12,12-Trimethyl-5-oxatricyclo[8.2.0.0^{4,6}]dodecan-9-one](/img/structure/B207897.png)



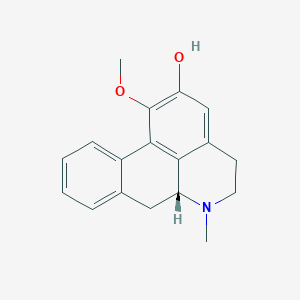
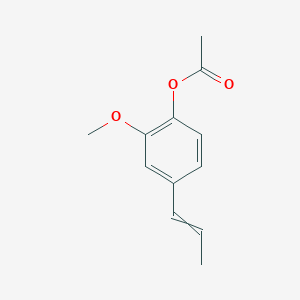


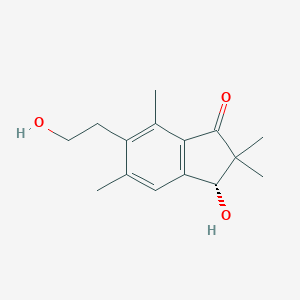
![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)
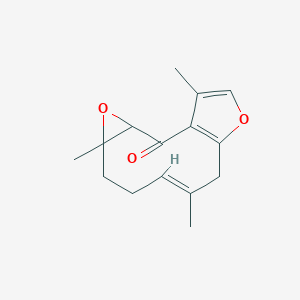
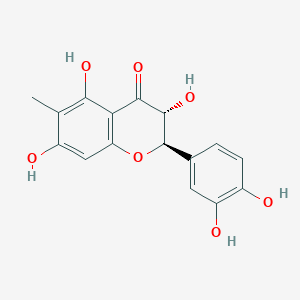
![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)